molecular formula C22H28N2O3S B6573423 4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946300-37-4

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6573423
CAS No.: 946300-37-4
M. Wt: 400.5 g/mol
InChI Key: DZXUPTAXZVWPHQ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide ( 946300-37-4) is a synthetic small molecule with a molecular formula of C22H28N2O3S and a molecular weight of 400.53 g/mol . This compound is of significant interest in anticancer research as it belongs to a class of novel tetrahydroquinoline sulfonamide derivatives designed as colchicine binding site inhibitors (CBSIs) . CBSIs are a type of microtubule targeting agent that disrupt tubulin polymerization, disturb the microtubule network, and prevent proper mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This mechanism offers a potential strategy to overcome multidrug resistance, a common challenge with other microtubule-targeting chemotherapeutics . The core tetrahydroquinoline scaffold is recognized in medicinal chemistry for its presence in compounds with diverse biological activities . This product is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications. For comprehensive product specifications, including pricing and availability for various quantities (1mg to 100mg), please contact our sales team .

Properties

IUPAC Name

4-tert-butyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-5-28(26,27)24-14-6-7-16-10-13-19(15-20(16)24)23-21(25)17-8-11-18(12-9-17)22(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXUPTAXZVWPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-tert-Butylbenzoyl Chloride

  • Step 1 : React 4-tert-butylbenzoic acid with thionyl chloride (SOCl₂, 2.0 equiv) under reflux for 2 hours.

  • Step 2 : Remove excess SOCl₂ by distillation to obtain the acid chloride (yield: 92–95%).

Amidation of 1-(Ethanesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-amine

  • Protocol : Add 4-tert-butylbenzoyl chloride (1.1 equiv) dropwise to a solution of the tetrahydroquinoline amine (1.0 equiv) and triethylamine (2.0 equiv) in DCM at 0°C. Stir for 12 hours at room temperature.

  • Workup : Wash with HCl (1M), dry, and recrystallize from ethanol/water (yield: 65–78%).

Side reactions : Over-acylation is mitigated by slow addition of acid chloride and excess base.

Comparative Analysis of Synthetic Routes

MethodKey StepConditionsYield (%)Selectivity
BH CatalysisTetrahydroquinoline formationMn catalyst, 120°C68–85High
SulfonationEthanesulfonyl additionDCM, 0°C → RT74–89Moderate
AmidationBenzamide couplingDCM, TEA, 0°C → RT65–78High

Optimization Challenges and Solutions

  • Selectivity in BH Catalysis : Base choice (KH/KOH vs. KOtBu) determines whether quinoline or tetrahydroquinoline forms. A 1:1 KH/KOH ratio suppresses over-dehydrogenation.

  • Sulfonation Side Products : Di-sulfonated byproducts are minimized by stoichiometric control and low-temperature reactions.

  • Amidation Efficiency : Pre-forming the acid chloride ensures higher coupling yields compared to in situ activation.

Scalability and Industrial Relevance

The BH methodology’s atom efficiency (water as the sole byproduct) and Mn catalysis align with green chemistry principles. However, scalability requires:

  • Catalyst Recycling : Immobilized Mn complexes to reduce costs.

  • Continuous Flow Systems : For sulfonation and amidation steps to enhance throughput .

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Susceptible to oxidation, especially at the tetrahydroquinoline ring.

  • Reduction: : The benzamide moiety can be reduced under strong conditions.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly on the benzene ring and the tetrahydroquinoline core.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution Reagents: : Halogenating agents like chlorine or bromine, and bases like sodium hydroxide.

Major Products Formed

  • Oxidation: : Formation of quinoline derivatives.

  • Reduction: : Amine derivatives of the benzamide.

  • Substitution: : Various substituted tetrahydroquinoline derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds containing tetrahydroquinoline structures exhibit significant anticancer properties. The sulfonyl group in 4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide enhances its interaction with biological targets, potentially inhibiting tumor growth .
  • Antimicrobial Properties :
    • The compound has shown promising results in preliminary studies against various bacterial strains. Its ability to disrupt bacterial cell membranes may contribute to its efficacy as an antimicrobial agent .
  • Neuroprotective Effects :
    • Research indicates that tetrahydroquinoline derivatives can have neuroprotective effects. This compound may help in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases .

Pharmacological Insights

  • Mechanism of Action :
    • The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound modulates specific signaling pathways involved in cell proliferation and apoptosis .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited bactericidal activity. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, highlighting its potential as a new antimicrobial agent .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
This compoundAnticancer, Antimicrobial
Tetrahydroquinoline Derivative ANeuroprotective
Tetrahydroquinoline Derivative BAntimicrobial

Mechanism of Action

The compound's biological activity stems from its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes, influencing their activity. The aromatic system facilitates interactions with biological membranes, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key analogs differ in substituents on the benzamide and tetrahydroquinoline components. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name R1 (Benzamide) R2 (Tetrahydroquinoline) Molecular Formula Molecular Weight (g/mol) Notable Properties/Hazards
Target Compound 4-tert-butyl 1-ethanesulfonyl C22H28N2O3S ~400.5* Inferred higher polarity due to sulfonyl group
4-(tert-Butyl)-N-(1-isobutyryl-...)benzamide 4-tert-butyl 1-isobutyryl C24H30N2O2 378.51 Acute oral toxicity (Cat 4), skin/eye irritation (H302, H315, H319)
4-butoxy-N-[1-(ethanesulfonyl)-...]benzamide 4-butoxy 1-ethanesulfonyl Not provided Not provided No safety data available
4-tert-butyl-N-(1-propanoyl-...)benzene-sulfonamide Benzene-sulfonamide 1-propanoyl C22H28N2O3S 400.5 Data unavailable; sulfonamide group may alter activity

*Derived via stoichiometric calculation.

Functional Group Impact on Properties

  • Ethanesulfonyl vs. This could reduce passive membrane diffusion but improve aqueous solubility.
  • tert-Butyl vs. The butoxy group () introduces ether functionality, balancing lipophilicity and hydrogen-bonding capacity.

Pharmacological Implications

references a patent (Examples 1–221) with diverse tetrahydroquinoline derivatives, highlighting the significance of substituent optimization for biological activity. For instance:

  • Sulfonyl vs. Acyl Groups : Sulfonyl-containing compounds often exhibit enhanced target affinity due to stronger hydrogen-bonding interactions.
  • Benzamide vs. Sulfonamide : Benzamides (target compound) may engage in distinct binding modes compared to sulfonamides (), influencing selectivity.

Biological Activity

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline moiety and an ethanesulfonyl group. The molecular formula is C18H26N2O2SC_{18}H_{26}N_{2}O_{2}S, which suggests a significant potential for interaction with biological targets due to the presence of nitrogen and sulfur atoms.

Antimicrobial Properties

Research has indicated that derivatives of similar structures exhibit antimicrobial activities. For instance, compounds with tetrahydroquinoline frameworks have shown effectiveness against various bacterial strains. A study highlighted that certain analogs demonstrated significant bacteriostatic effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. In particular, the inhibition of kynurenine aminotransferase has been noted in related compounds, suggesting potential applications in managing disorders linked to the kynurenine pathway . This pathway is crucial for tryptophan metabolism and has implications in neurological conditions.

Neuroprotective Effects

The neuroprotective properties of similar compounds have been documented, with some studies indicating that they can mitigate oxidative stress in neuronal cells. This aspect is critical for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

StudyFindingsReference
Synthesis and Biological EvaluationDemonstrated significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus
Kynurenine Pathway ModulationInhibition of kynurenine aminotransferase leading to altered metabolite profiles
Neuroprotective MechanismsCompounds showed potential in reducing oxidative stress in neuronal culturesVarious studies

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : By binding to active sites of target enzymes, the compound could modulate metabolic pathways.
  • Receptor Interaction : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
  • Antioxidant Activity : The presence of functional groups may facilitate scavenging of free radicals.

Q & A

Q. Structural Analysis Table

FeatureRole in Reactivity/Bioactivity
Ethanesulfonyl groupEnhances electrophilicity; stabilizes intermediates in nucleophilic substitutions
4-tert-butylbenzamideIncreases lipophilicity (logP ~3.5–4.0); modulates steric hindrance in binding pockets
Tetrahydroquinoline coreProvides a rigid scaffold for π-π stacking interactions

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves:

Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes.

Ethanesulfonyl introduction : Sulfonylation using ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .

Benzamide coupling : Amide bond formation via activated esters (e.g., HATU/DMAP) or direct coupling with 4-tert-butylbenzoyl chloride .

Q. Critical Parameters :

  • Temperature control during sulfonylation (<10°C) to prevent decomposition.
  • Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization .

Advanced: How can contradictory data on reaction yields in published syntheses be resolved?

Contradictions often arise from variations in:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve sulfonylation yields but increase byproducts.
  • Catalyst choice : Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (e.g., H₂SO₄) influence regioselectivity .
    Resolution Strategy :
  • Perform Design of Experiments (DoE) to optimize parameters (temperature, solvent, stoichiometry).
  • Use HPLC-MS to track intermediate stability and byproduct formation .

Advanced: What analytical techniques are essential for characterizing this compound’s purity and structure?

TechniqueApplication
¹H/¹³C NMR Confirm regiochemistry of sulfonylation and benzamide substitution
HRMS Verify molecular weight (C₂₃H₂₈N₂O₃S: calculated 428.17 g/mol)
HPLC-PDA Assess purity (>95% for biological assays); detect trace impurities
X-ray crystallography Resolve stereochemical ambiguities in the tetrahydroquinoline core

Basic: What are the compound’s solubility and stability profiles under experimental conditions?

  • Solubility : Limited aqueous solubility (<0.1 mg/mL in PBS); soluble in DMSO (50 mg/mL) or DMF .
  • Stability : Degrades in acidic conditions (pH <4) due to sulfonamide hydrolysis. Store at –20°C under inert atmosphere .

Advanced: How can computational modeling predict this compound’s biological targets?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding sites.
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., kinases or GPCRs) over 100-ns trajectories .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity .

Example Finding :
Docking studies suggest high affinity for tyrosine kinases due to π-π interactions with the tetrahydroquinoline core and hydrogen bonding with the sulfonamide group .

Advanced: How do structural analogs inform SAR studies for this compound?

AnalogStructural VariationImpact on Activity
Fluorobenzamide derivative Fluorine at benzamideIncreased metabolic stability but reduced solubility
Thiophene-sulfonamide analog Thiophene replaces benzeneEnhanced kinase inhibition (IC₅₀ ~50 nM vs. 120 nM)
Methylsulfonyl variant Methyl instead of ethylLower logP (3.2 vs. 4.0) but reduced target affinity

SAR Insight : Ethanesulfonyl and tert-butyl groups balance lipophilicity and target engagement .

Basic: What safety precautions are required when handling this compound?

  • Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2) .
  • PPE : Nitrile gloves, lab coat, safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .

Advanced: How can conflicting bioactivity data across cell-based assays be addressed?

Discrepancies may arise from:

  • Cell line variability (e.g., HEK293 vs. HeLa).
  • Assay conditions (serum-free vs. serum-containing media).
    Mitigation :
  • Standardize assays using ISO-certified cell lines and controls.
  • Validate findings with orthogonal techniques (e.g., Western blotting alongside viability assays) .

Advanced: What strategies optimize yield in large-scale synthesis?

  • Flow chemistry : Continuous sulfonylation reduces reaction time and improves consistency .
  • Catalyst recycling : Immobilize Lewis acids (e.g., Fe₃O₄-supported ZnCl₂) for reuse .
  • Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

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